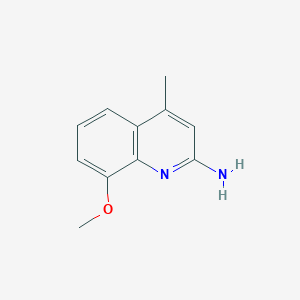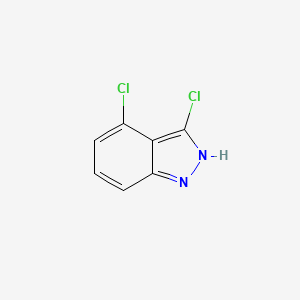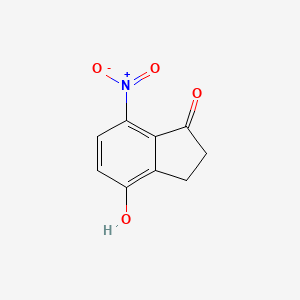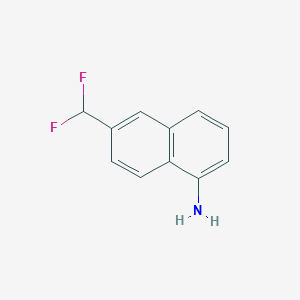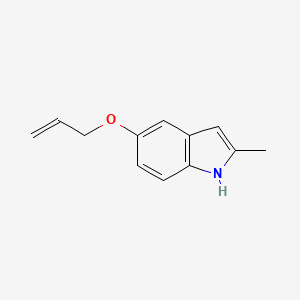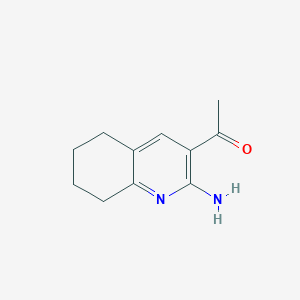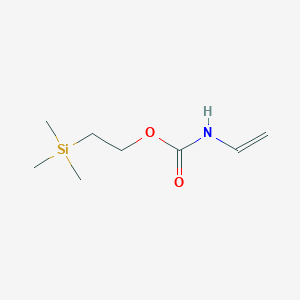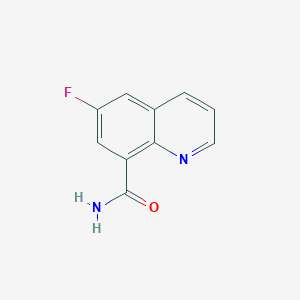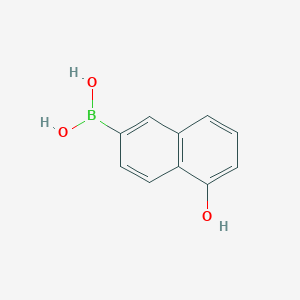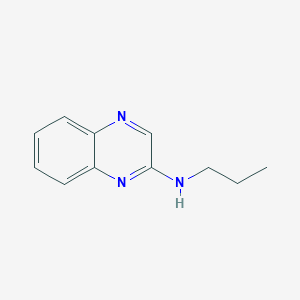
N-Propylquinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. Quinoxaline derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by alkylation with propylamine. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions: N-Propylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxalines.
Substitution: It can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
科学的研究の応用
N-Propylquinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.
作用機序
The mechanism of action of N-Propylquinoxalin-2-amine involves its interaction with various molecular targets. It can bind to DNA and proteins, interfering with their normal function. This leads to the inhibition of microbial growth and the induction of apoptosis in cancer cells. The exact pathways involved are still under investigation, but it is believed to generate reactive oxygen species and disrupt cellular processes .
類似化合物との比較
Quinoxaline: The parent compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with anticancer properties.
Cinnoline: Known for its antimicrobial activity.
Uniqueness: N-Propylquinoxalin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for drug development and industrial applications .
特性
CAS番号 |
46316-10-3 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
N-propylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-2-7-12-11-8-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7H2,1H3,(H,12,14) |
InChIキー |
AMSQNWPGUFQLPF-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


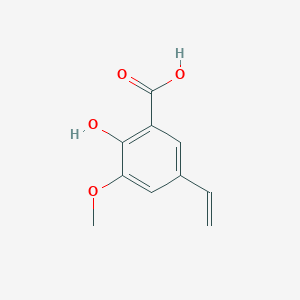
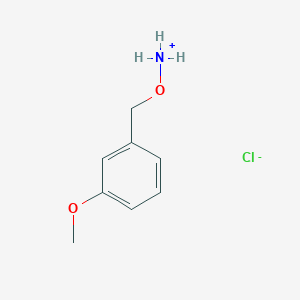
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
